Hydroxytyrosol

Content Navigation

CAS Number

Product Name

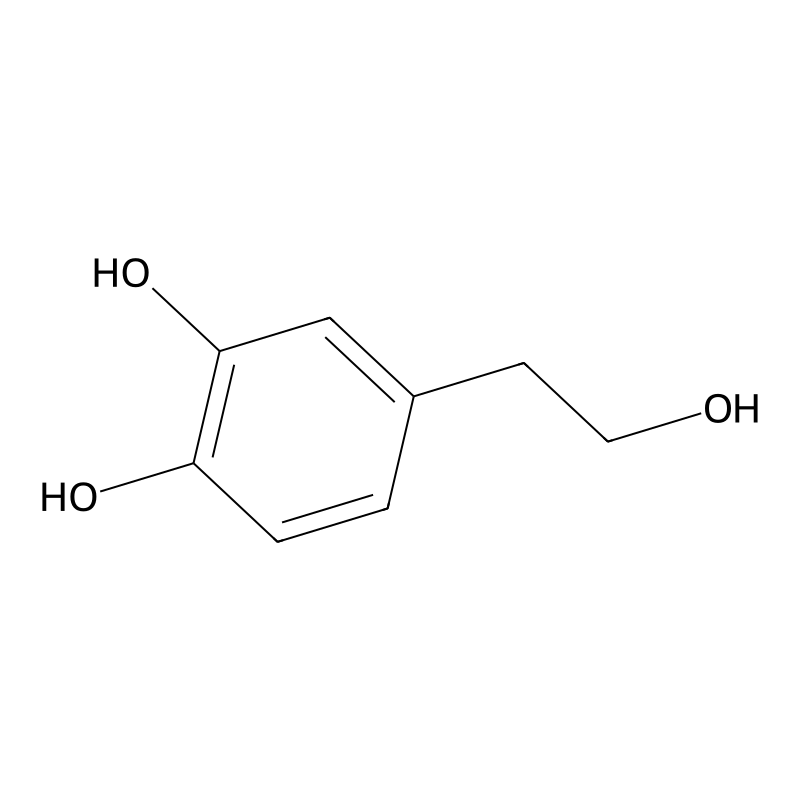

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Hydroxytyrosol sources in Mediterranean diet

Hydroxytyrosol Content in Foods

| Food Source | This compound Content | Key Details & Variability |

|---|---|---|

| Table Olives | 55.57 - 65.93 mg/100 g FW [1] | Content varies significantly by olive variety (e.g., 'Cellina di Nardò' has very high content) and processing method (Greek-style, Spanish-style, etc.) [2] [3]. |

| Extra Virgin Olive Oil | 0.77 mg/100 g FW (average) [1] | Quality is crucial; EVOO has the highest content. Values range from 0.01 to 3.47 mg/100 g. Refined oils have much lower levels [2] [1]. |

| Wine | 0.21 - 0.61 mg/100 ml [1] | Red wine generally contains higher levels (avg 0.53 mg/100ml) than white wine (avg 0.21 mg/100ml) [1]. |

Experimental Analysis of this compound

For researchers, the accurate quantification of this compound in food matrices is critical. The following workflow outlines a validated methodology for its extraction and analysis from olive leaves, which can be adapted for other plant materials [4].

Key Analytical Protocols:

- Quantification by HPLC: Analysis is typically performed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C-18 column. A gradient elution with 0.1% Trifluoroacetic Acid (TFA) in water and acetonitrile is used, with this compound eluting at approximately 8 minutes. Detection is compared against a commercial standard of >98% purity [4].

- Supporting Assays:

- Total Phenolic Content (TPC): Determined spectrophotometrically using the Folin-Ciocalteu method, with results expressed as Gallic Acid Equivalents (GAE) [4].

- Antioxidant Capacity: Measured using the Oxygen Radical Absorbance Capacity (ORAC) assay, a kinetic fluorescence method that provides a comprehensive assessment of radical scavenging ability [4].

Molecular Mechanisms and Bioactivity

This compound's primary health benefits are linked to its potent antioxidant and anti-inflammatory activities, mediated through specific cellular signaling pathways. Its ortho-dihydroxy (catechol) structure is key to its efficacy as a radical scavenger and metal chelator [3] [5] [6].

The European Food Safety Authority (EFSA) recommends a daily intake of 5 mg of this compound to obtain its beneficial effect on LDL oxidation, a key factor in cardiovascular protection [2] [5] [7]. Achieving this through diet alone is possible with regular consumption of olive oil and olives, but bioavailability varies significantly based on the food matrix, with higher absorption observed when consumed with virgin olive oil compared to yogurt or other vehicles [2].

References

- 1. Showing all foods in which the polyphenol this compound ... [phenol-explorer.eu]

- 2. and Potential Uses in Cardiovascular Diseases... This compound [pmc.ncbi.nlm.nih.gov]

- 3. This compound in Foods: Analysis, Food Sources, EU ... [pmc.ncbi.nlm.nih.gov]

- 4. High-Yield Production of a Rich-in-Hydroxytyrosol Extract ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound and Its Potential Uses on Intestinal and ... [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis of this compound and its applications as a ... [sciencedirect.com]

- 7. Wide Biological Role of this compound [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Hydroxytyrosol Absorption and Pharmacokinetics

Introduction to Hydroxytyrosol

Chemical Properties and Natural Sources this compound (3,4-dihydroxyphenylethanol; HT) is a potent natural phenolic compound predominantly found in olive trees (Olea europaea L.) and their derivatives, particularly extra virgin olive oil (EVOO) and table olives. Chemically characterized as (HO)₂C₆H₃CH₂CH₂OH, HT possesses a catecholic structure (ortho-dihydroxy benzene ring) that confers exceptional redox properties and free radical-scavenging capacity. This molecular configuration makes it one of the most powerful natural antioxidants known, second only to gallic acid in demonstrated antioxidant potency. HT exists in multiple forms throughout olive processing: as free this compound, acetylated derivatives (hydroxytyrosyl acetate), or esterified within complex secoiridoid derivatives like oleuropein and oleacein. These precursor compounds undergo enzymatic and chemical hydrolysis during olive ripening and oil production, progressively releasing bioactive HT [1] [2] [3].

Endogenous Formation and Regulatory Status Beyond direct dietary intake, HT can also be synthesized endogenously in humans from dopamine metabolism, with ethanol consumption notably increasing this endogenous production. The European Food Safety Authority (EFSA) has formally approved a health claim stating that daily consumption of 5 mg of HT and its derivatives within olive oil protects LDL particles from oxidative damage. However, this claim is exclusively tied to HT consumption within the EVOO matrix, creating significant limitations for nutraceutical applications and functional foods containing isolated HT. This regulatory position reflects the crucial understanding that HT's bioavailability and biological effects are intrinsically modulated by its delivery matrix, metabolic fate, and the complex interplay between absorption, distribution, metabolism, and excretion (ADME) processes [1] [2] [4].

Food Matrix Effects on Bioavailability

Comparative Matrix Influence The food matrix in which this compound is administered profoundly influences its absorption kinetics, metabolism, and ultimate bioavailability. Evidence consistently demonstrates that extra virgin olive oil represents the optimal delivery vehicle for HT, enhancing bioavailability through multiple mechanisms. The lipid-rich environment of EVOO promotes solubilization and intestinal uptake of HT and its secoiridoid precursors, while minor constituents may potentially exert synergistic effects that modulate metabolic pathways. Comparative pharmacokinetic studies reveal that HT bioavailability from EVOO is approximately 2.5-fold higher than from isolated aqueous preparations, underscoring the critical importance of matrix selection in formulation design [1] [2] [5].

Mechanisms of Matrix Effects The superiority of oily matrices, particularly EVOO, stems from multiple factors. The amphipathic nature of HT enables favorable partitioning at lipid-water interfaces, potentially facilitating micelle incorporation and enhancing intestinal absorption. Additionally, EVOO components may modulate enzymatic activity involved in HT presystemic metabolism, including sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs) present in gastric and intestinal mucosa. This modulation can potentially increase the fraction of bioavailable parent compound. Furthermore, secoiridoid derivatives naturally present in EVOO undergo gradual hydrolysis throughout the digestive tract, creating a sustained release effect that prolongs HT absorption and potentially bypasses some first-pass metabolism [1] [2] [6].

Table 1: Impact of Food Matrix on this compound Pharmacokinetics in Human Studies

| Food Matrix | Dose (mg) | Tmax (min) | Cmax (ng/mL) | Relative Bioavailability | Key Metabolites |

|---|---|---|---|---|---|

| Extra Virgin Olive Oil [2] [5] | 5-15 | 30-60 | 3.8-5.5 | High (Reference) | HT-sulfate, HT-glucuronide, HvOH, DOPAC |

| Fortified Refined Olive Oil [5] | 5 | ~30 | ~3.5 | Moderate | HT-sulfate, HT-glucuronide |

| Grapeseed Oil [5] | 5 | ~30 | ~2.5 | Low-Moderate | HT-sulfate, HT-glucuronide |

| Aqueous Supplement [4] | 30.6-61.5 | 30 | 20-40* | Variable | HT-3-O-sulfate, DOPAC, HVA |

| Enteric-Coated Capsules (EVOO) [2] | 15 | 123 | 5.5 | Enhanced (2.5×) | HT-sulfate, glucuronide |

Note: Higher Cmax values for aqueous supplements reflect substantially higher administered doses; Tmax = time to maximum concentration; Cmax = maximum concentration; HvOH = homovanillyl alcohol; DOPAC = 3,4-dihydroxyphenylacetic acid; HVA = homovanillic acid

Pharmacokinetic Parameters and Human Studies

Absorption and Distribution Profile this compound demonstrates remarkably rapid absorption following oral administration, with peak plasma concentrations (Tmax) typically occurring within 30-60 minutes across most formulations. This rapid absorption profile indicates efficient gastrointestinal uptake, likely mediated through passive diffusion and possibly facilitated transport mechanisms. The free parent compound represents only a minor fraction of total circulating species, with extensive first-pass metabolism generating numerous phase II conjugates that dominate the plasma pharmacokinetic profile. Studies employing sensitive analytical methods with detection limits as low as 0.3 ng/mL have detected free HT in plasma within 15 minutes of ingestion, confirming its efficient absorption even at nutritional doses [1] [4] [7].

Dose Proportionality and Elimination Human pharmacokinetic studies generally demonstrate linear relationship between administered dose and systemic exposure (AUC) within nutritional and low supplemental ranges (approximately 5-60 mg). HT and its metabolites undergo rapid elimination, with plasma concentrations typically declining to near-baseline levels within 4-8 hours post-administration. The relatively short elimination half-life (approximately 2.5-4 hours) necessitates repeated dosing or sustained-release formulations to maintain therapeutic concentrations. Urinary excretion represents the primary elimination pathway, with studies reporting cumulative recovery of 5-40% of administered HT dose as parent compound and metabolites in urine within 24 hours, reflecting significant metabolism prior to elimination [1] [8] [4].

Table 2: Pharmacokinetic Parameters of this compound from Human Clinical Studies

| Study Population | Formulation | Dose (mg) | Tmax (min) | Cmax (ng/mL) | t½ (min) | AUC (min·ng/mL) | Primary Metabolites |

|---|---|---|---|---|---|---|---|

| Healthy Volunteers (n=20) [2] | Enteric-coated Capsules (EVOO) | 15 | 123 | 5.5 (free HT) | 150.5 | 495.8 | Sulfates, Glucuronides |

| Healthy Volunteers (n=12) [4] | Aqueous Supplement (IP-1) | 30.6 | 30 | ~20 (total) | NR | NR | HT-3-O-sulfate, DOPAC, HVA |

| Healthy Volunteers (n=12) [4] | Aqueous Supplement (IP-2) | 61.5 | 30 | ~40 (total) | NR | NR | HT-3-O-sulfate, DOPAC, HVA |

| Healthy Volunteers (n=10) [7] | Purified Aqueous Solution | ~175 (2.5 mg/kg) | 13 (HT) 16.7 (HvOH) | 125.4 (HT) 508.4 (HvOH) | NR | NR | HvOH |

| Healthy Volunteers [1] | EVOO (25 mL) | ~1.38 | 15 | 4.4 (free HT) | NR | NR | Sulfated Conjugates |

Note: NR = Not Reported; t½ = elimination half-life; AUC = area under the curve; IP = investigational product

Metabolic Pathways and Biotransformation

Phase I and II Metabolism this compound undergoes extensive biotransformation through sequential phase I and phase II metabolic reactions. The initial phase I metabolism involves either oxidation via alcohol dehydrogenases (ADH) and aldehyde dehydrogenases (ALDH) to form 3,4-dihydroxyphenylacetic acid (DOPAC), or methylation by catechol-O-methyltransferase (COMT) to generate homovanillyl alcohol (HvOH). The intermediate metabolite in the oxidation pathway, 3,4-dihydroxyphenylacetaldehyde (DOPAL), represents a highly reactive and potentially cytotoxic compound that is rapidly converted to DOPAC. Subsequent phase II conjugation reactions predominantly involve sulfation (catalyzed by sulfotransferases - SULTs) and glucuronidation (mediated by UDP-glucuronosyltransferases - UGTs), with sulfation representing the dominant pathway as evidenced by approximately 7-9-fold higher AUC values for sulfate conjugates compared to glucuronides [1] [8] [9].

Interindividual Variability and Gut Microbiota Role Substantial interindividual variability in HT metabolism has been observed in human studies, potentially reflecting genetic polymorphisms in enzymes such as SULTs, UGTs, and COMT. Additionally, emerging evidence highlights the gut microbiota as a significant contributor to HT biotransformation through various reactions including hydrolysis, decarboxylation, and dehydroxylation. The complex interplay between host metabolism and microbial biotransformation contributes to the variable metabolite profiles observed among individuals. Interestingly, sulfate conjugates of HT retain at least partial biological activity, particularly antioxidant capacity, suggesting that phase II metabolism does not completely inactivate the compound but rather modifies its distribution and potential target organ effects [1] [4].

Figure 1: Comprehensive Metabolic Pathways of this compound. HT undergoes complex phase I (oxidation, methylation) and phase II (conjugation) metabolism, with gut microbiota contributing to biotransformation. Key enzymes: ADH/ALDH = alcohol/aldehyde dehydrogenases; COMT = catechol-O-methyltransferase; SULTs = sulfotransferases; UGTs = UDP-glucuronosyltransferases.

Advanced Formulation Strategies

Novel Delivery Systems To overcome limitations such as rapid metabolism and poor stability, researchers have developed advanced formulation strategies including emulsion-based systems, encapsulation technologies, and vesicular carriers. These approaches aim to protect HT from presystemic metabolism, enhance intestinal permeability, and create sustained-release profiles. Enteric-coated capsules containing HT delivered in EVOO have demonstrated significantly improved bioavailability (approximately 2.5-fold higher than conventional formulations) by protecting HT from gastric metabolism and ensuring targeted intestinal release. Similarly, phospholipid complexes, liposomal formulations, and nanoemulsions have shown promise in enhancing HT stability and absorption through various mechanisms including improved solubilization, lymphatic transport facilitation, and resistance to enzymatic degradation [1] [2].

Combination Approaches and Future Directions Emerging strategies explore combination formulations that incorporate metabolic inhibitors or synergistic compounds to enhance HT bioavailability. Additionally, chemical modification of HT to create more lipophilic derivatives (phenolipids) represents an innovative approach to improve membrane permeability and metabolic stability. The development of targeted delivery systems that preferentially direct HT to specific tissues or cellular compartments holds particular promise for maximizing therapeutic efficacy while minimizing systemic exposure and potential off-target effects. Future formulation development should consider the complex interplay between HT, the delivery matrix, and the gastrointestinal environment to optimize absorption kinetics and metabolic fate [1] [3].

Table 3: Advanced Formulation Strategies to Enhance this compound Bioavailability

| Formulation Approach | Mechanism of Action | Evidence | Potential Advantages |

|---|---|---|---|

| Enteric-Coated Capsules [2] | Bypasses gastric metabolism; Targeted intestinal release | 2.5× higher bioavailability in human study | Protection from gastric pH/enzymes; Improved stability |

| Oil-Based Vehicles (EVOO) [1] [5] | Enhanced solubilization; Lymphatic transport; Modulation of metabolism | Superior bioavailability vs aqueous matrices | Natural food matrix; EFSA health claim compatibility |

| Emulsion Systems [1] | Increased surface area; Improved solubility | Preclinical evidence | Dose reduction potential; Customizable release profiles |

| Vesicular Carriers (Liposomes) [1] | Protection from metabolism; Enhanced cellular uptake | In vitro and animal studies | Targeted delivery potential; Improved tissue distribution |

| Phenolipids (Lipophilic Derivatives) [1] | Increased membrane permeability; Metabolic stability | Experimental data | Altered distribution profile; Extended half-life |

Experimental Methodologies and Analytical Approaches

Clinical Study Designs Human pharmacokinetic investigations of this compound typically employ randomized, controlled, crossover designs with appropriate washout periods (typically 4-7 days) to minimize carryover effects. Studies generally implement polyphenol-restricted diets for 3-4 days prior to and during investigation periods to reduce background interference from dietary sources. Blood sampling protocols typically collect serial samples at baseline, 15, 30, 45, 60, 90, 120, 180, 240, 360, and 480 minutes post-administration to adequately characterize absorption and elimination phases. Parallel urine collection over 0-6, 6-12, and 12-24 hour intervals provides complementary excretion data. Most studies administer HT in fasted conditions to minimize food effect variability, though some specifically investigate postprandial absorption [2] [4] [5].

Analytical Methods and Metabolite Characterization Advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents the gold standard for HT and metabolite quantification in biological matrices, offering the requisite sensitivity (limit of quantification ~0.1-1 ng/mL) and specificity. Sample preparation typically involves enzymatic hydrolysis (using β-glucuronidase/sulfatase preparations) to distinguish conjugated and free forms, followed by solid-phase or liquid-liquid extraction. Metabolite identification employs accurate mass measurement and fragmentation pattern analysis against authentic standards when available. Comprehensive pharmacokinetic analysis includes non-compartmental modeling to determine key parameters: Cmax, Tmax, area under the curve (AUC), elimination half-life (t½), mean residence time (MRT), and clearance (CL/F) [2] [8] [4].

Conclusion and Future Perspectives

References

- 1. This compound Bioavailability: Unraveling Influencing Factors ... [pmc.ncbi.nlm.nih.gov]

- 2. The Pharmaceutical Formulation Plays a Pivotal Role ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound in cancer research: recent and historical ... [fjps.springeropen.com]

- 4. Oral Bioavailability and Metabolism of this compound from ... [mdpi.com]

- 5. Pharmacokinetics and bioavailability of this compound are ... [pubmed.ncbi.nlm.nih.gov]

- 6. The Pharmaceutical Formulation Plays a Pivotal Role in ... [mdpi.com]

- 7. Human absorption of a supplement containing purified ... [sciencedirect.com]

- 8. Pharmacokinetics of this compound and Its Sulfate and ... [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and Metabolism of this compound, a ... [sciencedirect.com]

Hydroxytyrosol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Chemical Identity and Core Properties

Hydroxytyrosol (HT), systematically named 4-(2-Hydroxyethyl)benzene-1,2-diol, is a simple phenolic compound belonging to the phenylethanoid class. Its molecular formula is C₈H₁₀O₃, with a molar mass of 154.165 g·mol⁻¹, appearing as a colorless solid that may turn beige during storage [1]. The compound's structure features a catechol group (ortho-dihydroxy benzene) and an ethanol side chain, making it amphipathic with solubility in both water and polar organic solvents [2]. This unique structure enables HT to effectively permeate cell membranes via passive diffusion mechanisms [3].

The ortho-dihydroxy conformation in HT's aromatic ring is primarily responsible for its exceptional antioxidant activity, allowing it to function as an efficient free radical scavenger and metal ion chelator [4]. When peroxide radicals invade cells, HT donates a hydrogen atom and forms a stable intramolecular hydrogen bond between its phenoxy and ortho-hydroxyl groups, effectively terminating oxidation chain reactions [2]. This molecular arrangement gives HT one of the highest known ORAC (Oxygen Radical Absorbance Capacity) values among natural antioxidants, surpassing even green tea and coenzyme Q10 in potency [5].

Natural Occurrence and Dietary Sources

This compound occurs naturally in the olive tree (Olea europaea) and its products, primarily derived from the hydrolysis of oleuropein during olive maturation, storage, and processing [1] [2]. The table below summarizes HT concentrations across primary natural sources:

Table 1: this compound Concentration in Natural Sources

| Source Type | Specific Source | This compound Concentration | Notes |

|---|---|---|---|

| Olive Fruits | Unprocessed green olives | 4.3-116 mg/100g [1] | Varies with maturity |

| Unprocessed black olives | Up to 413.3 mg/100g [1] | Ripening increases HT content | |

| Processed table olives | 629.1 μg/g (average) [4] | Iron salts in processing can degrade HT [1] | |

| Olive Oil | Extra Virgin Olive Oil (EVOO) | 5.2 μg/g (average) [4] | 14.32 ± 3.01 mg/kg [5]; varies with processing |

| Refined virgin oil | 1.74 ± 0.84 mg/kg [5] | Lower due to refining process | |

| Other Sources | Wine | 2.1 μg/g (average) [4] | From alcoholic fermentation |

| Olive leaves | High in oleuropein [3] | Precursor to HT via hydrolysis | |

| Olive mill wastewater | Rich source [2] | 520-1720 mg/kg [2] |

HT is also present in trace amounts in wines and beers, formed during alcoholic fermentation through amino acid metabolism pathways [6] [2]. The estimated daily intake of HT within the Mediterranean diet ranges from 0.15 to 30 mg [1], with more precise estimates for EU populations ranging between 0.13-6.82 mg/day/person, with Greece showing the highest intake (6.82 mg/day) and Austria the lowest (0.13 mg/day) [4].

Biosynthetic Pathways

This compound biosynthesis in olives occurs primarily through tyrosine metabolism, with two interconnected pathways currently identified:

Figure 1: Dual biosynthetic pathways of this compound from tyrosine in olive trees. Pathway A proceeds through L-DOPA and dopamine, while Pathway B proceeds through tyramine and tyrosol. Enzymes involved include: PPO (Polyphenol Oxidase), TDC (Tyrosine Decarboxylase), DDC (DOPA Decarboxylase), CuAO (Copper Amine Oxidase), and ALDH (Acetaldehyde Dehydrogenase) [6] [7].

In Saccharomyces cerevisiae and other microorganisms, HT can be synthesized through both the Ehrlich pathway (from amino acid metabolism) and an alternative pathway where sugar metabolism serves as the primary precursor for aromatic higher alcohols [6]. Environmental factors significantly influence HT biosynthesis; for instance, low-temperature stress (0°C) on olive trees upregulates mRNA levels of PPO genes involved in HT biosynthesis and plant defense mechanisms [6].

Biological Activities and Molecular Mechanisms

Primary Pharmacological Activities

This compound exhibits diverse biological activities with potential therapeutic applications:

- Antioxidant Activity: HT effectively scavenges free radicals including DPPH, superoxide anion, and hydroxyl radicals [8]. It functions as a metal ion chelator for Cu and Fe, which catalyze free radical generation [3].

- Anti-inflammatory Effects: HT reduces production of pro-inflammatory cytokines (TNF-α, IL-1β), inhibits LPS-mediated microglial activation, and decreases expression of NADPH oxidase and MAPKs [4].

- Cardioprotective Effects: HT protects blood lipids from oxidative stress, inhibits LDL oxidation, reduces platelet aggregation, and improves endothelial function [8] [9] [5].

- Neuroprotective Properties: HT crosses the blood-brain barrier [10], inhibits formation of α-synuclein and β-amyloid fibrils [4], and demonstrates protective effects in models of Parkinson's, Alzheimer's, and Huntington's diseases [3].

- Anticancer Potential: HT inhibits proliferation and promotes apoptosis in various tumor cell lines (colon, breast, prostate) through multiple mechanisms including ERK1/2 inhibition, cyclin D1 protein suppression, and fatty acid synthase inhibition [8] [9].

- Antimicrobial Activity: HT exhibits antibacterial properties against gram-positive and gram-negative bacteria, including respiratory and gastrointestinal pathogens [9] [10].

Molecular Mechanism Diagrams

Figure 2: Molecular mechanisms of this compound showing antioxidant, cardioprotective, anti-inflammatory, and anticancer pathways. HT activates the Nrf2/ARE pathway to induce antioxidant enzymes, protects LDL from oxidation, inhibits pro-inflammatory cytokines and NF-κB, and suppresses cancer proliferation while inducing apoptosis [8] [9] [5].

Production Methodologies

Extraction and Synthesis Approaches

Various methods exist for obtaining this compound, each with advantages and limitations:

Table 2: this compound Production Methods Comparison

| Method Type | Specific Approach | Yield / Conversion | Advantages | Limitations |

|---|---|---|---|---|

| Plant Extraction | Olive leaves [2] | ~12 g/kg dry weight | Natural source, uses by-products | Seasonal availability, regional limitation |

| Olive mill wastewater [2] | 62% recovery rate | Utilizes waste product, ~140-278 g pure HT/1000 kg OOWW | Requires significant organic solvents | |

| Two-phase olive waste [3] | 4.5-5 kg/1000 kg raw material | Utilizes agricultural by-products | Low recovery, lengthy cycles | |

| Chemical Synthesis | From catechol [3] | 85% overall yield (3 steps) | Cost-effective starting material | Requires harmful solvents |

| From tyrosol [3] | 20-95% yield | Various approaches developed | Oxidative reactants not eco-friendly | |

| Biotechnological Synthesis | Whole-cell catalysis (C. glutamicum) [2] | 31.2 g/L, 98% conversion | High efficiency, environmentally friendly | Substrate cost (tyrosine) |

| De novo synthesis (E. coli) [2] | 9.87 g/L from glycerol | Uses inexpensive carbon sources | Non-GRAS host, regulatory considerations | |

| Enzymatic transformation [6] | Varies | Specificity, minimal by-products | Optimization needed |

Analytical Determination Protocols

Accurate quantification of this compound in different matrices requires specialized analytical approaches:

- Olive Oil Sample Preparation: The official IOC method quantifies HT along with other biophenols. Extraction typically uses solid phase extraction or liquid-liquid extraction (methanol:water 80:20), with acidic hydrolysis sometimes performed before extraction [4].

- Olive Fruit Analysis: Samples are ground followed by extraction with methanol, ethanol, or mixtures with water. Purification uses n-hexane, with optional freeze-drying. SPE cartridges (C18) with hexane followed by methanol elution may be employed [4].

- Wine Matrix Analysis: Direct injection of samples with HPLC coupled to fluorescence detectors, or cleanup with C18 SPE cartridges followed by elution with methanol for UHPLC/HRMS determination [4].

- Chromatographic Conditions: Reverse-phase C18 columns are standard, with mobile phases typically consisting of water-acid (e.g., formic acid) and acetonitrile gradients. Detection employs UV-Vis (around 280 nm), fluorescence, or mass spectrometry [4].

Regulatory Status and Applications

Approved Health Claims and Safety

The European Food Safety Authority (EFSA) has approved health claims for this compound and its derivatives. The authorized claim states: "Olive oil polyphenols contribute to the protection of blood lipids from oxidative stress" [4] [1]. This claim can be used for olive oils containing at least 5 mg of HT and its derivatives per 20 g of olive oil [3] [1]. EFSA has evaluated HT as a novel food and established a no-observed-adverse-effect level (NOAEL) of 500 mg/kg/day [3] or 50 mg/kg body weight per day [1]. In the United States, HT is generally recognized as safe (GRAS) in processed foods at levels of 5 mg per serving [1].

Current and Emerging Applications

- Nutraceuticals and Functional Foods: HT is used in food supplements, beverages, candies, chocolates, and pastries as a low-calorie alternative to sugar additives and for its health benefits [6].

- Meat Product Preservation: HT extract can replace synthetic additives like BHT and BHA in meat products to prevent lipid and protein oxidation, though its strong flavor requires careful formulation [5].

- Cosmeceuticals: HT is incorporated into skincare formulations for its protective effects against UVA-induced damage and ability to repair the skin barrier, often showing synergistic effects with ectoin and acetylated hyaluronic acid [2].

- Pharmaceutical Applications: With its ability to cross the blood-brain barrier and diverse pharmacological activities, HT shows promise for neurodegenerative diseases, cardiovascular conditions, and metabolic disorders [10] [2].

Conclusion and Research Perspectives

References

- 1. - Wikipedia this compound [en.wikipedia.org]

- 2. Biosynthesis of this compound and its applications as a ... [sciencedirect.com]

- 3. A Three-Step, Gram-Scale Synthesis of this compound ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound in Foods: Analysis, Food Sources, EU ... [mdpi.com]

- 5. This compound: Health Benefits and Use as Functional ... [pmc.ncbi.nlm.nih.gov]

- 6. and Biotechnological Synthesis of Biosynthesis - PMC this compound [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis and Biotechnological Synthesis of ... [mdpi.com]

- 8. sciencedirect.com/topics/ chemistry / this compound [sciencedirect.com]

- 9. This compound: A natural compound with promising ... [pubmed.ncbi.nlm.nih.gov]

- 10. About this compound [olivewellnessinstitute.org]

Technical Guide: Oleuropein Bioconversion to Hydroxytyrosol - Methods, Protocols, and Applications

Introduction to Oleuropein and Hydroxytyrosol

Oleuropein and This compound are bioactive phenolic compounds primarily derived from the olive tree (Olea europaea L.). Oleuropein is the most abundant phenolic compound in olive leaves, reaching concentrations of 60-90 mg/g of dry matter, while this compound concentrations range from 0.78-136.48 mg/g depending on olive variety and processing methods [1]. These compounds have gained significant attention in pharmaceutical, cosmetic, and functional food applications due to their potent biological activities, including antioxidant, anti-inflammatory, anti-cancer, antimicrobial, and cardioprotective effects [2] [3].

The conversion of oleuropein to this compound represents a crucial value-adding process in the utilization of olive processing wastes, particularly olive leaves which account for up to 10% of the total weight of processed olives [1]. This transformation not only enhances the biological activity of the resulting compounds but also contributes to a circular economy approach in olive cultivation and processing by converting agricultural waste into high-value bioactive ingredients [1] [4]. This technical guide comprehensively examines the current methodologies, experimental protocols, and mechanistic pathways for efficient oleuropein conversion to this compound.

Conversion Methodologies and Quantitative Comparison

Various technical approaches have been developed for the conversion of oleuropein to this compound, each with distinct advantages and limitations. The table below summarizes the key methodologies and their performance metrics:

Table 1: Comparison of Oleuropein to this compound Conversion Methods

| Method | Key Features | Conversion Yield | Time Requirements | Scale Potential |

|---|---|---|---|---|

| Lactic Acid Bacteria Fermentation | Eco-friendly, solvent-free, uses selected LAB strains with β-glucosidase activity | High (specific yields not quantified) | 3 days optimal fermentation | Industrial scale for agricultural waste valorization |

| Genetically Engineered E. coli | Dual metabolic pathway from tyrosine, optimized induction temperature | 82% from tyrosine or L-DOPA | 20+ hours incubation | 1L bioreactor demonstrated, scalable |

| Enzymatic Conversion with Nano-biocatalysts | β-glucosidase immobilized on porous carbon cuboids, enhanced stability | 2.4 g/L this compound | Not specified | High stability (240h operational life) |

| Chemical Hydrolysis | Acid-catalyzed hydrolysis, pH adjustment, liquid-liquid extraction | 60% w/w in final extract, 10-15 g/kg dry leaves | Not specified | Industrial scale demonstrated |

The microbial fermentation approaches leverage natural enzymatic activities of microorganisms, with lactic acid bacteria showing particular promise due to their β-glucosidase activity which directly cleaves the oleuropein molecule [1]. Specific strains including Fructilactobacillus sanfranciscensis B415, Lactiplantibacillus pentosus B506, and Lactiplantibacillus pentosus B307 have demonstrated exceptional conversion capabilities during a 28-day fermentation monitoring period, with optimal performance observed at just 3 days of fermentation [1].

Alternatively, enzymatic conversion utilizing immobilized β-glucosidases on novel nano-supports such as porous carbon cuboids (PCC) presents advantages in terms of catalyst reusability and thermal stability [5]. The covalent immobilization of enzymes on oxidized PCC (PCCox) creates robust nano-biocatalysts that maintain activity for up to 240 hours of repeated use, addressing previous limitations in operational stability that hindered industrial application [5].

For chemical hydrolysis approaches, the process typically involves acid-catalyzed hydrolysis using hydrochloric acid followed by pH adjustment and liquid-liquid extraction with ethyl acetate, yielding a final extract with approximately 60% w/w this compound content [4]. This method demonstrates the highest reported yield of 10-15 g of this compound per kg of dry olive leaves, making it particularly attractive for commercial-scale production despite potential environmental concerns regarding solvent use [4].

Detailed Experimental Protocols

Lactic Acid Bacteria Fermentation Protocol

Strain Selection and Preparation:

- Select LAB strains with demonstrated β-glucosidase activity, particularly F. sanfranciscensis B415, L. pentosus B506, and L. pentosus B307 based on screening results [1].

- Maintain strains at -80°C using cryobeads until use. Revive by transferring a cryobead to 10 mL of De Man Rogosa and Sharpe (MRS) broth and incubate statically overnight at 30°C [1].

- Standardize cultures to an initial optical density OD₆₀₀ₙₘ = 1.0 before inoculation.

β-glucosidase Activity Screening:

- Prepare Arbutin Iron Agar (AIA) containing meat extract (3 g/L), peptone (5 g/L), agar (16 g/L), arbutin (1 g/L), and iron-ammonium citrate (0.5 g/L) [1].

- Spot 5 μL of each standardized pre-culture onto AIA plates and incubate for 3 days at 30°C.

- Select strains that change the medium color from light yellow to dark brown, indicating high β-glucosidase activity.

Olive Leaf Preparation and Fermentation:

- Collect olive leaves (variety Geracese), remove stems, wash with 70% aqueous ethanol, and dry at room temperature [1].

- Finely grind leaves using a sterilized laboratory mill and store at -20°C until use.

- Prepare fermentation medium using an aqueous solution with reduced glucose content. Add ground leaves to the solution and inoculate with selected LAB strains.

- Monitor the bioconversion over 28 days using UPLC system coupled with UV/Vis Photo Diode Array, with optimal conversion typically achieved within 3 days [1].

Engineered E. coli Bioconversion Protocol

Strain Construction and Preparation:

- For tyrosine to this compound conversion: Use BL21(DE3) E. coli strain harboring pRSF:PcAAS:RsTYR and pCDF:ALRK plasmids (strain BLTyr→HT) [6].

- For DOPA to this compound conversion: Use BL21(DE3) strain harboring pACYC:PcAAS (strain BLDOPA→HT) [6].

- Grow single colonies in LB medium with appropriate antibiotics (chloramphenicol for BLDOPA→HT; kanamycin and spectinomycin for BLTyr→HT) at 37°C for 16 hours to generate preculture.

Bioreactor Setup and Conditions:

- Use a 1L bioreactor (e.g., BioFlo 120) with dissolved oxygen constantly maintained above 30% through exogenous supplementation of sterile air at 0.1 standard liters per minute [6].

- Centrifuge preculture at 6000× g for 10 minutes at 4°C, wash and resuspend in minimal M9 salts. Repeat this washing step twice to remove LB medium remnants.

- Inoculate M9 growth medium supplemented with 10 nM thiamine, 55 mM glucose, and appropriate antibiotics to a final OD₆₀₀ of 0.2-0.3.

- Grow at 37°C until OD₆₀₀ reaches 0.6-0.8, then add IPTG to 0.1 mM final concentration and set temperature to 18°C [6].

- After 20 hours incubation, adjust temperature to 30°C and add appropriate substrate (4 mM DOPA or 2 mM tyrosine).

- Withdraw samples at specific time points for analysis of tyrosine, DOPA, and this compound using HPLC-MS/MS.

Nano-biocatalyst Enzymatic Conversion

Support Preparation:

- Synthesize porous carbon cuboids (PCC) by dissolving 1g of Pluronic in 100mL of 0.1M 4,4'-bipyridine in water-ethanol (volume ratio 1:17) [5].

- Rapidly pour this solution into 900mL aqueous solution of copper(II) chloride (5.6 mM CuCl₂·2H₂O) under vigorous stirring.

- Retrieve formed products by centrifugation, wash three times with water, and air dry.

- Pyrolyze under argon flow (500°C for 2 hours) and leach copper species by stirring in 4M HNO₃ aqueous solution for 24 hours.

- For oxidized PCC (PCCox), treat PCC with strong oxidizing agents using a modified Staudenmaier's method: add 70mg PCC to mixture of H₂SO₄ (1.4mL) and HNO₃ (2.8mL) at 0°C, then slowly add KClO₃ (0.7g total) under constant stirring and cooling [5].

- Terminate reaction after 18 hours by pouring into distilled water, wash until pH~6.0, and dry at room temperature.

Enzyme Immobilization:

- For covalent immobilization: Disperse 4mg of nanomaterial in 5mL H₂O and 1mL HEPES solution (pH 7.0, 50mM) in an ultrasonic bath [5].

- Add cross-linking agents EDC and NHS to activate carboxyl and hydroxyl groups on the nanomaterials.

- Incubate with β-glucosidase enzymes (from almonds or Thermotoga maritima) to form stable covalent bonds between enzyme amino groups and activated support groups.

Bioconversion Process:

- Use immobilized β-glucosidase nano-biocatalysts in batch reaction containing oleuropein substrate in appropriate buffer.

- Monitor conversion to this compound using HPLC with reverse-phase C-18 column and mobile phase of 0.1% trifluoroacetic acid in water (A) and acetonitrile (B) with gradient elution [5].

- Nano-biocatalysts can be recovered by centrifugation and reused for multiple reaction cycles (up to 240 hours of total operational stability).

Biochemical Pathways and Molecular Mechanisms

The conversion of oleuropein to this compound occurs through a series of enzymatic hydrolysis steps that cleave the complex oleuropein molecule into its simpler constituents. The following diagram illustrates this biochemical pathway:

Figure 1: Biochemical Pathway of Oleuropein Conversion to this compound

The conversion mechanism proceeds through two main enzymatic steps. Initially, β-glucosidases catalyze the hydrolysis of the glycosidic bond in oleuropein, resulting in the formation of an aglycone intermediate and glucose [1] [5]. Subsequently, this aglycone undergoes further hydrolysis by esterase enzymes, cleaving the ester bond to yield This compound and elenolic acid [7]. In microbial systems such as lactic acid bacteria, both enzymatic activities are naturally present, enabling complete conversion of oleuropein to this compound through this sequential mechanism [1].

In genetically engineered systems, an artificial biosynthetic pathway creates a dual metabolic route starting from tyrosine. This pathway leverages the dual specificity of tyrosinase (TYR) and aromatic acetaldehyde synthase (AAS) enzymes, combined with endogenous E. coli aldehyde reductase, to create parallel conversion routes from tyrosine to this compound [6]. The optimization of induction temperature to 18°C effectively doubles the this compound yield by enhancing enzyme stability and functionality during the critical production phase [6].

The experimental workflow for implementing these conversion methodologies typically follows a systematic process from raw material preparation to final product analysis, as illustrated below:

Figure 2: Experimental Workflow for this compound Production

Comparative Analysis and Application Potential

Technical and Economic Considerations

Each conversion method presents distinct advantages and limitations for research and industrial applications. Microbial fermentation using lactic acid bacteria offers an eco-friendly approach that avoids chemical solvents and can utilize agricultural waste directly as substrate [1]. However, it requires careful strain selection and control of fermentation parameters. The genetically engineered E. coli system provides high yields and precise control over metabolic pathways but raises regulatory concerns for certain applications, particularly in food and pharmaceutical industries [6].

The enzymatic approach with immobilized β-glucosidases combines high specificity with excellent operational stability, making it suitable for continuous processes [5]. The main limitation is the initial cost of enzyme isolation and immobilization. Chemical hydrolysis remains the most straightforward method for industrial scale-up with the highest reported yields but involves harsh chemicals and generates waste streams that require management [4].

Pharmaceutical and Therapeutic Applications

The interest in this compound conversion methodologies is driven by its superior biological activities compared to its precursor oleuropein. This compound has demonstrated potent effects in mitigating cardiovascular disease risk factors, with human randomized controlled trials showing significant modulation of body weight, lipid profiles, and glucose metabolism [3]. Recent studies also indicate potential in addressing chronic conditions such as chronic kidney disease (CKD)-induced muscle atrophy, where both oleuropein and this compound attenuate nephropathic muscle atrophy by reducing oxidative stress and promoting muscle protein synthesis and autophagy [8].

The antioxidant capacity of this compound is particularly noteworthy, with oxygen radical absorbance capacity (ORAC) assays confirming its strong free radical scavenging activity [4]. This property underpins many of its health benefits, including protection against oxidative stress-related conditions and potential anti-aging effects through mitigation of chronic inflammation, decreased autophagy, disrupted protein balance, and mitochondrial dysfunction [3].

Conclusion and Future Perspectives

The conversion of oleuropein to this compound represents a valuable process for maximizing the bioactivity of olive-derived phenolics. Current methodologies offer diverse approaches suitable for different applications scales and requirements. Microbial fermentation provides a natural solution for agricultural waste valorization, while enzymatic conversion with advanced nano-biocatalysts offers precision and reusability. Genetic engineering approaches deliver high yields in controlled bioreactor settings, and chemical hydrolysis remains the most effective for industrial-scale production.

References

- 1. of Conversion by lactic acid bacteria... oleuropein to this compound [link.springer.com]

- 2. Oleuropein in Olive and its Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Systemic Health Effects of Oleuropein and this compound ... [pmc.ncbi.nlm.nih.gov]

- 4. High-Yield Production of a Rich-in-Hydroxytyrosol Extract ... [pmc.ncbi.nlm.nih.gov]

- 5. Enzymatic Conversion of Oleuropein Using... to this compound [pmc.ncbi.nlm.nih.gov]

- 6. An Engineered Plant Metabolic Pathway Results in High ... [pmc.ncbi.nlm.nih.gov]

- 7. Optimization of bioconversion of oleuropein, of olive leaf ... [sciencedirect.com]

- 8. Functional compounds oleuropein and this compound in ... [sciencedirect.com]

Hydroxytyrosol basic antioxidant mechanisms

Direct Antioxidant Mechanisms

Hydroxytyrosol's potent direct antioxidant activity stems from its catechol structure (ortho-dihydroxyphenyl group). The preferred mechanism depends on the environment [1].

The table below summarizes the key quantitative parameters for its antioxidant activity, calculated using quantum mechanical methods.

| Property | Description | Value in Gas Phase | Value in Aqueous Environment | Significance |

|---|---|---|---|---|

| Bond Dissociation Energy (BDE) | Energy required to break the O-H bond | Lower | Higher | Favors HAT mechanism in gas phase [1] |

| Proton Affinity (PA) & Proton Dissociation Enthalpy (PDE) | Ease of proton loss from the phenoxyl anion | N/A | Lower | Favors SPLET mechanism in solution [1] |

| Adiabatic Ionization Potential (AIP) | Measure of ease of electron donation | Calculated | Calculated | Supports ET mechanism as a possible pathway [1] |

Indirect Antioxidant Mechanisms & Signaling Pathways

Beyond direct scavenging, this compound enhances the cell's endogenous antioxidant defenses by modulating specific signaling pathways, primarily the Keap1-Nrf2-ARE pathway [2] [3] [4].

The following diagram illustrates the central Keap1-Nrf2-ARE pathway, a key mechanism through which this compound induces cytoprotective gene expression.

This compound activates the Keap1-Nrf2-ARE antioxidant pathway.

Activation of this pathway leads to the upregulated expression of a battery of cytoprotective and antioxidant enzymes, including:

- Heme Oxygenase-1 (HO-1) [3] [5]

- NAD(P)H Quinone Dehydrogenase 1 (NQO1) [3] [5]

- Glutamate-Cysteine Ligase (GCL) catalytic and modifier subunits [3] [5]

- Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) [6] [4]

Experimental Evidence & Methodologies

The mechanisms described above are supported by robust experimental evidence from various models.

In Vitro Molecular and Cellular Assays

The table below outlines common protocols used to elucidate HT's direct and indirect antioxidant effects.

| Assay Objective | Example Methodology | Key Findings with HT |

|---|

| Direct Radical Scavenging | • DPPH/ABTS⁺⁺ Assay: Measures reduction of stable radicals. • Lipid Peroxidation Inhibition: Measures prevention of oxidation in lipids (e.g., in RBC membranes [4] or LDL particles [7]). | HT shows potent free radical neutralization and inhibits lipid peroxidation more effectively than many reference antioxidants [7] [4]. | | Indirect Antioxidant Effects | • Gene Expression Analysis (qPCR): Quantifies mRNA levels of Nrf2-target genes (HO-1, NQO1, GCL) [6]. • Protein Analysis (Western Blot/Immunostaining): Measures Nrf2 protein levels in the nucleus and levels of antioxidant enzymes [3]. | HT treatment significantly increases expression of CASP3 and the BAX/BCL2 ratio, indicating apoptosis induction in cancer cells [6]. | | Anti-inflammatory Activity | • Molecular Docking: Computational simulation of HT binding to enzymes like COX-2 and 5-LOX [1]. • ELISA/ Western Blot: Measures inhibition of pro-inflammatory cytokines (TNF-α, IL-6) and enzymes (iNOS, COX-2) in cell models [4] [5]. | Docking studies suggest HT can bind to and inhibit lipoxygenase (LOX) [1]. It also suppresses NF-κB signaling and cytokine release [4] [5]. |

In Vivo and Clinical Evidence

Evidence from animal models and human studies supports the physiological relevance of these mechanisms.

- Neuroprotection: In rodent models, HT crosses the blood-brain barrier, accumulates in the brain (particularly the hippocampus), and protects against oxidative stress and neuroinflammation, improving cognitive function [2] [5].

- Cardiovascular Protection: Clinical trials show that consumption of HT (e.g., ~5 mg/day as part of olive oil polyphenols) protects LDL cholesterol from oxidation, a key step in atherosclerosis [7]. Other studies report improved endothelial function and lipid profiles [7] [4].

- Apoptosis in Cancer Cells: In human colorectal cancer cells (LS180 line), HT treatment (50-150 µM) significantly increased the expression of pro-apoptotic genes like CASP3 and the BAX/BCL2 ratio [6].

Bioavailability and Drug Development

For this compound to function as a effective nutraceutical or therapeutic agent, its bioavailability and stability are crucial.

- Pharmacokinetics: After oral intake, HT is rapidly absorbed and extensively metabolized in the intestine and liver into glucuronide and sulfate conjugates, which are the primary forms found in circulation [2] [7].

- Stability Challenges: HT is highly susceptible to oxidation due to its catechol group, which can lead to the formation of quinones and reduce its efficacy [4].

- Advanced Formulations: Research is focused on improving HT's delivery and efficacy. A promising approach is the development of HT-3, a novel molecular conjugate of HT and caffeic acid, which shows enhanced Nrf2 activation and neuroprotective activity. Encapsulation of HT-3 in F127-based nanoparticles (HT-3 NPs) further improves its blood-brain barrier penetration, reduces toxicity, and prolongs its retention in the brain [3].

References

- 1. In silico studies reveal the mechanisms behind the antioxidant and... [link.springer.com]

- 2. Novel Ingredients: this compound as a Neuroprotective Agent [pmc.ncbi.nlm.nih.gov]

- 3. A novel this compound derivative HT-3 enhances ... [sciencedirect.com]

- 4. A Review of this compound's Biological Functions and Safety [mdpi.com]

- 5. sciencedirect.com/topics/neuroscience/ this compound [sciencedirect.com]

- 6. Effects of this compound on Expression of Apoptotic Genes ... [pmc.ncbi.nlm.nih.gov]

- 7. This compound, Tyrosol and Derivatives and Their Potential ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Hydroxytyrosol-Mediated Nrf2 Activation Pathway

Introduction to Hydroxytyrosol and the Nrf2 Pathway

This compound (HT) is a potent phenolic compound primarily found in olive fruits, leaves, and oil, recognized for its exceptional antioxidant properties and diverse health benefits. Recent scientific investigations have elucidated that many of HT's cytoprotective effects are mediated through the activation of the Nrf2 signaling pathway, a master regulator of cellular antioxidant responses. The nuclear factor erythroid 2-related factor 2 (Nrf2) transcription factor controls the expression of numerous genes involved in oxidative stress protection, detoxification, and cellular homeostasis. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor Keap1 and targeted for proteasomal degradation. However, upon activation by HT or other inducters, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of cytoprotective genes including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis [1] [2].

The therapeutic significance of HT-induced Nrf2 activation spans multiple disease contexts, particularly in cancer therapy, neuroprotection, and metabolic disorders. In colorectal cancer cells, HT has been demonstrated to induce ferroptosis, an iron-dependent form of programmed cell death, through modulation of the Nrf2 pathway [3]. Meanwhile, in normal cells, HT activates Nrf2 to provide protection against oxidative damage, highlighting its context-dependent mechanisms. This comprehensive technical guide examines the molecular mechanisms, quantitative effects, experimental methodologies, and therapeutic implications of HT-mediated Nrf2 activation for researchers and drug development professionals.

Molecular Mechanism of Nrf2 Activation by this compound

The following diagram illustrates the key molecular events in this compound-induced Nrf2 activation:

This compound activates Nrf2 through Keap1 modification and PI3K/Akt signaling, inducing antioxidant gene expression.

The molecular mechanism of Nrf2 activation by this compound involves a multi-step process that begins with HT's interaction with the Keap1-Nrf2 complex in the cytoplasm. HT either directly binds to Keap1's cysteine residues or generates reactive oxygen species that modify Keap1's structure, leading to conformational changes that disrupt its ability to target Nrf2 for ubiquitination and degradation. This results in the stabilization and release of Nrf2 from the complex [1] [2]. The liberated Nrf2 then translocates to the nucleus, where it forms heterodimers with small Maf proteins and binds to Antioxidant Response Elements in the promoter regions of target genes.

HT has also been shown to enhance Nrf2 activation through additional signaling pathways, particularly the PI3K/Akt cascade. Studies demonstrate that HT treatment phosphorylates and activates Akt, which in turn promotes Nrf2 nuclear accumulation and transcriptional activity [1]. This dual mechanism of action—direct Keap1 modification and PI3K/Akt pathway activation—establishes HT as a potent Nrf2 inducer. The subsequent transcriptional upregulation of phase II antioxidant enzymes creates a robust cellular defense system against oxidative stress, contributing to HT's observed protective effects in various disease models.

Quantitative Analysis of this compound Effects on Nrf2 Pathway

Antioxidant and Cytoprotective Effects of this compound

Table 1: Quantitative Effects of this compound on Oxidative Stress Parameters and Cell Viability

| Experimental Model | HT Concentration | Exposure Time | Key Findings | Citation |

|---|---|---|---|---|

| ARPE-19 cells + t-BHP | 10-50 μM | 24h | 10 μM HTac: 85% cell viability (vs 45% in t-BHP control); 50 μM HT: 80% cell viability | [1] |

| HCT116 & SW480 CRC cells | 50-200 μM | 48h | IC₅₀: ~150 μM; ↓GPX4, ↓SLC7A11, ↑Tfr1, ↑lipid peroxidation | [3] |

| Diquat-challenged mice | 50 mg/kg/day | 14 days | ↑Serum SOD (35%), ↑GSH (28%), ↓MDA (42%) vs diquat control | [2] |

| CD-1 mice | 25 mg/kg/day | 90 days | No hepatic/renal toxicity; ↑Nrf2, ↑HO-1 in liver tissue | [4] |

| HEK293 & HeLa cells | 10-100 μM | 24-48h | EC₅₀: ~25 μM for Nrf2 activation; >90% viability at ≤50 μM | [4] |

This compound demonstrates concentration-dependent effects on cellular viability and antioxidant capacity across various experimental models. In ARPE-19 cells challenged with t-BHP, both HT and its derivative HTac significantly protected cell viability, with HTac exhibiting greater potency at lower concentrations (10 μM) compared to HT (50 μM) [1]. The safety profile of HT is particularly notable, with no observed toxicity in CD-1 mice following prolonged administration of 25 mg/kg/day for 90 days [4]. In cancer models, HT displayed potent activity with an IC₅₀ of approximately 150 μM in colorectal cancer cells, inducing characteristic ferroptosis markers including depleted GPX4 and SLC7A11 proteins and elevated Tfr1 expression and lipid peroxidation [3].

Nrf2 Pathway Component Regulation by this compound

Table 2: Effects of this compound on Nrf2 Pathway Components and Gene Expression

| Pathway Component | Effect of HT | Fold Change | Experimental System | Significance | |-----------------------|------------------|-----------------|-------------------------|------------------| | Nrf2 Nuclear Accumulation | ↑ | 2.5-3.5x | ARPE-19 cells | Enhanced transcriptional activity | [1] | | HO-1 Expression | ↑ | 3.2-4.1x | ARPE-19, HEK293, HeLa cells | Increased antioxidant capacity | [4] [1] | | NQO1 Expression | ↑ | 2.8-3.5x | ARPE-19, HEK293 cells | Enhanced detoxification | [3] [1] | | GCLC/GCLM Expression | ↑ | 2.5-3.0x | ARPE-19 cells | Increased glutathione synthesis | [1] | | GPX4 Expression | ↓ | 0.4-0.6x | HCT116, SW480 cells | Induced ferroptosis in cancer | [3] | | SLC7A11 Expression | ↓ | 0.3-0.5x | HCT116, SW480 cells | Promoted ferroptosis | [3] |

This compound consistently upregulates key antioxidant enzymes through Nrf2 pathway activation, with particularly strong induction of heme oxygenase-1 (3.2-4.1 fold increase) and NAD(P)H quinone oxidoreductase 1 (2.8-3.5 fold increase) across multiple cell types [4] [1]. This enhanced expression of cytoprotective enzymes correlates with improved resistance to oxidative challenges. Interestingly, in colorectal cancer cells, HT produces opposite effects on certain Nrf2 targets, suppressing GPX4 and SLC7A11 expression to promote ferroptosis, suggesting cell context-dependent regulation [3]. The differential effects between normal and cancerous cells highlight HT's potential for selective therapeutic applications.

Experimental Protocols for Studying HT-Induced Nrf2 Activation

In Vitro Assessment of Nrf2 Activation

Cell culture and treatment conditions for evaluating HT-induced Nrf2 activation typically utilize human cell lines including ARPE-19 (retinal pigment epithelial), HEK293 (human embryonic kidney), HeLa (cervical carcinoma), and colorectal cancer lines HCT116 and SW480 [3] [4] [1]. Cells are maintained in DMEM/F12 or McCoy's 5A medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere. For experiments, HT is dissolved in DMSO or sterile saline, with final concentrations typically ranging from 10-200 μM based on the desired outcome (cytoprotection vs. anticancer effects). Treatment duration varies from 6-48 hours, with shorter periods (6-12h) often used for assessing early signaling events and longer incubations (24-48h) for evaluating gene expression changes and functional outcomes [3] [1].

Key methodological approaches for quantifying Nrf2 activation include:

- Western Blot Analysis: Nuclear and cytoplasmic fractionation followed by immunoblotting for Nrf2 to confirm nuclear translocation [1]. Additional targets include HO-1, NQO1, GPX4, and SLC7A11.

- Quantitative PCR: Assessment of Nrf2 target gene expression using primers specific for HO-1, NQO1, GCLC, GCLM, and other ARE-containing genes [3] [1].

- Immunofluorescence Microscopy: Visualization of Nrf2 nuclear translocation using fluorescently-labeled antibodies [1].

- Luciferase Reporter Assays: Transfection with ARE-luciferase constructs to quantify Nrf2 transcriptional activity [1].

- Functional Assays: Measurement of intracellular ROS (using H₂DCF-DA), mitochondrial superoxide (MitoSOX Red), glutathione levels, lipid peroxidation, and mitochondrial membrane potential (JC-1 staining) to evaluate physiological consequences of Nrf2 activation [3] [1].

In Vivo Evaluation Protocols

Animal models and dosing regimens for investigating HT's effects on the Nrf2 pathway typically utilize mice (Swiss-Webster, CD-1, or C57BL/6 strains) with weights ranging 20-25g [4] [2]. HT is commonly administered via oral gavage at 25-50 mg/kg body weight daily for periods ranging from 5 days to 90 days, depending on the study objectives. For oxidative stress challenges, animals may receive diquat (10-20 mg/kg, i.p.) to induce systemic oxidative damage [2]. To specifically evaluate Nrf2 pathway involvement, researchers may employ Nrf2 activators like CoPPIX (10 mg/kg, i.p.) or inhibitors like brusatol in combination with HT [5].

Tissue collection and analysis endpoints typically include:

- Sample Collection: Liver, kidney, brain, and colon tissues collected 24 hours after final HT administration [2].

- Biochemical Assays: Measurement of serum antioxidant enzymes (SOD, GSH-Px, CAT), lipid peroxidation products (MDA), and inflammatory cytokines [2].

- Gene Expression Analysis: qPCR and Western blot assessment of Nrf2, HO-1, NQO1, and other pathway components in tissue homogenates [4] [2].

- Histopathological Examination: H&E staining of tissue sections to evaluate oxidative damage protection [2].

- Microbiome Analysis: 16S rRNA sequencing of colonic contents to assess gut microbiota modifications, as microbial shifts may contribute to HT's systemic antioxidant effects [2].

Therapeutic Implications and Research Applications

The activation of the Nrf2 pathway by this compound has significant therapeutic implications across multiple disease domains. In cancer therapy, particularly for colorectal cancer, HT-induced Nrf2 modulation promotes ferroptosis—a non-apoptotic cell death pathway characterized by iron accumulation and lethal lipid peroxidation [3]. This mechanism offers promising avenues for overcoming resistance to conventional therapies, as ferroptosis inducers can target cancer cells that evade apoptosis. The dual role of Nrf2—cytoprotective in normal cells but context-dependent in cancer cells—highlights the need for careful therapeutic optimization.

In neurodegenerative and metabolic disorders, HT's Nrf2-mediated antioxidant effects provide protection against oxidative damage implicated in disease pathogenesis [1] [2]. HT supplementation has been shown to restore redox homeostasis and mitigate inflammation in various experimental models. Additionally, emerging evidence suggests that HT's benefits may be partially mediated through gut microbiota modulation, as the compound influences microbial communities that subsequently enhance host antioxidant capacity [2]. These pleiotropic effects, combined with HT's favorable safety profile, position it as a promising candidate for nutraceutical development and adjuvant therapy in oxidative stress-related conditions.

Conclusion and Future Directions

References

- 1. Comparative Study of this compound Acetate and this compound in... [pmc.ncbi.nlm.nih.gov]

- 2. This compound attenuates diquat-induced oxidative stress ... [sciencedirect.com]

- 3. This compound induced ferroptosis through Nrf2 signaling ... [nature.com]

- 4. This compound produced by engineered Escherichia coli ... [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Activation of the Nrf /HO-1 2 restores... pathway [frontiersin.org]

Comprehensive Technical Guide: Hydroxytyrosol Extraction from Olive Mill Wastewater

Introduction to Hydroxytyrosol and Olive Mill Wastewater

Olive mill wastewater (OMWW) constitutes a significant byproduct of olive oil production, characterized by its high phenolic content and environmental impact. With approximately 30 million m³ produced annually in the Mediterranean basin, OMWW presents both a disposal challenge and valuable resource for phenolic compound recovery [1] [2]. The phenolic profile of OMWW includes this compound, tyrosol, verbascoside, and oleuropein, with this compound (HT) representing one of the most biologically significant components due to its potent antioxidant properties and demonstrated health benefits [1]. Research indicates that only 2% of the phenolic fraction present in olive fruit ends in olive oil, while the remaining 98% is retained in processing byproducts like OMWW and olive pomace [3].

This compound (3,4-dihydroxyphenylethanol) has attracted significant research interest due to its diverse biological activities, including cardioprotective effects, anti-inflammatory properties, and antimicrobial action [4] [1]. The European Food Safety Authority has approved health claims for olive oils containing HT and related compounds, stating they "contribute to the protection of blood lipids from oxidative stress" [3]. This regulatory recognition, combined with growing market demand for natural antioxidants, has driven research into efficient HT extraction and purification methods from olive processing wastes, transforming OMWW from an environmental concern to a valuable raw material in the context of a circular economy [5].

Extraction Methodologies

Overview of Extraction Approaches

Multiple extraction techniques have been developed to recover this compound from OMWW, ranging from conventional methods like liquid-liquid extraction to advanced membrane processes and adsorption technologies. The choice of method depends on factors including scale of operation, desired purity, equipment availability, and economic considerations. Recent research has focused on developing environmentally friendly approaches that minimize organic solvent use while maximizing recovery efficiency and compound stability. The complex composition of OMWW, which includes suspended solids, organic matter, and diverse phenolic compounds, often necessitates multi-stage processes combining preliminary treatments with specific extraction and concentration steps [5].

Liquid-Liquid Extraction

Ethyl acetate extraction represents one of the most widely studied methods for this compound recovery from OMWW. This method typically employs a multi-step approach beginning with OMWW characterization and pretreatment, followed by the extraction process itself, and culminating in concentration and analysis [5]. Key parameters influencing extraction efficiency include pH conditions, extraction time, phase ratio, and initial phenol concentration. Research demonstrates that optimal extraction occurs under acidic conditions (pH ≈ 2), with an ethyl acetate to OMWW volumetric ratio of 1:1, and extraction time of 30 minutes [5]. Under these conditions, the extraction process can achieve approximately 70% recovery of total phenols, with this compound representing a significant portion of the extracted compounds.

The liquid-liquid extraction workflow typically involves:

- OMWW characterization: Determining total solids, chemical oxygen demand (COD), and total phenolic content

- Pretreatment: Employing flocculation and delipidation to reduce total solids and organic matter

- pH adjustment: Acidifying OMWW to approximately pH 2 using hydrochloric or sulfuric acid

- Extraction: Contacting OMWW with ethyl acetate at the determined optimal ratio

- Phase separation: Separating the organic phase containing phenolic compounds

- Concentration: Evaporating the solvent to obtain a concentrated phenolic extract [5]

This method has demonstrated effectiveness in producing extracts with high antioxidant capacity, making it suitable for various applications in the food, pharmaceutical, and cosmetic industries.

Membrane-Based Separation Processes

Membrane technologies offer an environmentally friendly alternative to solvent-based extraction methods, utilizing pressure-driven separation to recover this compound from OMWW. These processes typically employ a cascade approach beginning with microfiltration or ultrafiltration to remove suspended solids and macromolecules, followed by nanofiltration and reverse osmosis for concentration and purification [3]. A significant advantage of membrane processes is their ability to operate without organic solvents, making them suitable for producing extracts for food and pharmaceutical applications.

Recent research has demonstrated simplified membrane processes where nanofiltration is applied directly to aqueous extracts of olive pomace, bypassing the need for preliminary microfiltration/ultrafiltration steps [3]. This approach, when coupled with reverse osmosis for concentration, can achieve This compound concentration factors between 7 and 9, and tyrosol concentration factors between 4 and 7. The final aqueous solution obtained as the retentate stream of reverse osmosis contains highly concentrated this compound and tyrosol, with concentrations remaining stable for at least 14 months [3]. This stability is particularly valuable for commercial applications requiring consistent product quality.

Adsorption-Based Methods

Adsorption technologies provide another solvent-free approach for this compound recovery, utilizing solid adsorbents to capture phenolic compounds from OMWW. Various adsorbents have been investigated, including activated carbon, natural zeolites, resins, and modified agricultural byproducts [6]. The adsorption process is particularly attractive due to its operational simplicity, potential for adsorbent regeneration, and high selectivity under optimized conditions.

Research on activated carbon adsorption for this compound recovery from olive leaf extracts has demonstrated that optimized conditions (adsorbent/adsorbate ratio of 1:20, 6-hour cycle, 30°C) can achieve adsorption yields up to 97.5% [6]. Subsequent desorption using ethanol enables recovery of approximately 73% of the adsorbed this compound. HPLC analysis of fractions after column adsorption showed a simple peak of this compound with purity higher than 97% [6], indicating the potential of this method for producing high-purity this compound suitable for pharmaceutical applications.

Table 1: Comparison of this compound Extraction Methods from OMWW

| Method | Key Conditions | Recovery Efficiency | Advantages | Limitations |

|---|---|---|---|---|

| Liquid-Liquid Extraction [5] | Ethyl acetate, pH=2, 1:1 phase ratio, 30 min | ~70% total phenols | High efficiency, established methodology | Organic solvent use, requires pretreatment |

| Membrane Process [3] | Nanofiltration + Reverse Osmosis | HT concentration factor: 7-9 | Solvent-free, high stability of final product | Membrane fouling, energy intensive |

| Adsorption [6] | Activated carbon, 1:20 ratio, 30°C, 6h | 97.5% adsorption, 73% desorption | High purity (97%), solvent-free | Long cycle time, adsorbent regeneration needed |

| Acid Hydrolysis [7] | HCl hydrolysis of olive leaves | 10-15 g HT/kg dry leaves | High yield from alternative source | Requires multiple steps |

Quantitative Analysis of Extraction Performance

Method Performance Metrics

Evaluation of extraction method efficiency requires consideration of multiple performance parameters, including recovery yield, purity, processing time, and operational costs. Liquid-liquid extraction typically achieves high recovery rates for total phenols (approximately 70%), though the specific this compound content in the extract varies depending on the OMWW composition and pretreatment efficiency [5]. Membrane processes generally provide slightly lower recovery rates but offer significant advantages in terms of final product stability and elimination of solvent residues [3]. Adsorption methods can achieve the highest purity levels (exceeding 97% this compound) [6], making them particularly suitable for applications requiring high-purity compounds.

Economic considerations play a crucial role in method selection, with factors including equipment costs, energy consumption, solvent requirements, and processing scale influencing overall viability. While comprehensive techno-economic analyses indicate that membrane-based and adsorption processes involve higher initial investments, these methods may prove more economical at larger scales due to lower operational costs and the ability to produce higher-value products [3] [5].

Compound Recovery and Concentration

Table 2: this compound Recovery from Different Olive Processing Byproducts

| Source Material | Extraction Method | HT Concentration/Purity | Key Findings |

|---|---|---|---|

| OMWW [5] | Ethyl acetate extraction | Varies with initial OMWW composition | Efficiency depends on pH, phase ratio, and initial phenol concentration |

| Olive Pomace [3] | Nanofiltration + Reverse Osmosis | HT concentration factor: 7-9; Stable for 14 months | Simplified process using standard olive mill equipment |

| Olive Leaves [7] | Acid hydrolysis + liquid-liquid extraction | 60% w/w in dry extract; 10-15 g/kg dry leaves | High yield from agricultural byproduct |

| Olive Leaves [6] | Activated carbon adsorption | >97% purity | Highest purity method; requires desorption step |

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction with Ethyl Acetate

This protocol describes the step-by-step procedure for recovering this compound from OMWW using ethyl acetate extraction, based on the method optimized by [5].

4.1.1 Materials and Equipment

- OMWW samples: Collect from three-phase olive oil extraction units and store at -20°C

- Ethyl acetate (≥99% purity)

- Hydrochloric acid (37%) for pH adjustment

- Folin-Ciocalteu reagent for phenolic content determination

- Gallic acid (≥97.5%) for standard curve preparation

- Flocculation agents: Aluminum sulfate or ferric chloride

- Separatory funnel (2-5 L capacity)

- Rotary evaporator with temperature control

- UV-Vis spectrophotometer for analysis

- UHPLC system for this compound quantification

4.1.2 Step-by-Step Procedure

OMWW Characterization:

- Determine total suspended solids (TSS) by filtration and drying at 105°C

- Measure chemical oxygen demand (COD) using standard methods

- Quantify total phenolic content (TPh) with Folin-Ciocalteu method [5]

Pretreatment:

- Conduct flocculation using aluminum sulfate (2-4 g/L) or ferric chloride (1-2 g/L)

- Adjust to pH 6.5-7.5 and allow flocs to form for 30 minutes

- Separate flocculated solids by centrifugation or filtration

- Perform delipidation using hexane or petroleum ether (1:0.5 v/v)

- Mix vigorously for 10 minutes and separate organic phase [5]

pH Adjustment:

- Acidify pretreated OMWW to pH 2.0 using 1M HCl

- Monitor pH with calibrated pH meter

Liquid-Liquid Extraction:

- Combine acidified OMWW with ethyl acetate at 1:1 volumetric ratio in separatory funnel

- Mix vigorously for 30 minutes at room temperature

- Allow phases to separate completely (15-20 minutes)

- Collect organic (upper) phase containing phenolic compounds

- Repeat extraction twice with fresh ethyl acetate

- Combine all ethyl acetate extracts [5]

Concentration:

- Remove ethyl acetate using rotary evaporator at 40°C

- Further dry under nitrogen stream to obtain concentrated extract

- Weigh final product to determine yield

Analysis:

- Redissolve extract in methanol or ethanol for analysis

- Quantify this compound content by UHPLC with authentic standards

- Determine total phenolic content with Folin-Ciocalteu method

- Assess antioxidant capacity with ORAC or similar assays

Protocol 2: Membrane-Based Concentration Process

This protocol outlines the procedure for this compound concentration using nanofiltration and reverse osmosis, adapted from the industrial-scale process described by [3].

4.2.1 Materials and Equipment

- Olive pomace from two-phase olive oil extraction systems

- Industrial blender (e.g., Palacín H4,5)

- Decanter (e.g., Flottweg two-phase decanter)

- Nanofiltration unit with 800 Dalton molecular weight cut-off membranes

- Reverse osmosis unit with 99% salt rejection membranes

- Storage tanks with temperature control

- HPLC system with C18 column for this compound quantification

4.2.2 Step-by-Step Procedure

Aqueous Extraction from Olive Pomace:

- Combine 1500 kg olive pomace with 1000 L water in industrial blender

- Mix thoroughly for 30-45 minutes to ensure homogeneous slurry

- Separate aqueous phase using industrial decanter at settings optimized for solid-liquid separation

- Collect aqueous extract for subsequent processing [3]

Nanofiltration:

- Pre-filter aqueous extract through 100-500 μm filters to remove large particles

- Pump through nanofiltration unit with 800 Dalton MWCO membranes

- Operate at transmembrane pressure of 15-25 bar and temperature <35°C

- Collect permeate containing this compound and other low molecular weight compounds

- Monitor flux decline and perform membrane cleaning as needed [3]

Reverse Osmosis Concentration:

- Feed nanofiltration permeate to reverse osmosis unit

- Operate at transmembrane pressure of 25-40 bar

- Concentrate until this compound concentration reaches desired level (typically 7-9× concentration factor)

- Collect retentate as concentrated this compound solution [3]

Stability and Storage:

- Adjust pH to 4.5-5.5 if enhanced stability required

- Store in amber containers under inert atmosphere (nitrogen)

- Monitor this compound content periodically by HPLC

- Product remains stable for at least 14 months under proper storage conditions [3]

Experimental Workflow Visualization

Diagram 1: Experimental workflow for this compound extraction from OMWW showing the main methodological pathways

Stability Considerations and Analytical Methods

This compound Stability Assessment

This compound stability represents a critical factor for storage and application of extracts, particularly in aqueous formulations. Recent research has demonstrated that HT undergoes significant transformation in neutral aqueous solutions, with complete conversion to various oxidation products observed after just one day in tap water, accompanied by development of a marked red color (λmax = 490 nm) [8]. This transformation occurs through autoxidation processes influenced by water composition, particularly the presence of bicarbonate ions and calcium ions, which act synergistically to promote HT oxidation across a pH range of 6.5-8.0 [8].

Key factors affecting this compound stability include:

- pH conditions: Higher pH accelerates degradation, with increased transformation observed at pH 8.0 compared to pH 6.5

- Ionic composition: Bicarbonate ions (HCO₃⁻) significantly promote oxidation, while calcium ions (Ca²⁺) further enhance this effect

- Temperature: Elevated temperatures increase degradation rates

- Oxygen exposure: Presence of dissolved oxygen drives autoxidation processes

- Light exposure: Can catalyze degradation reactions [8]

To enhance stability in final products, researchers should consider acidic pH adjustment (pH < 5.0), oxygen exclusion through nitrogen sparging, storage in amber containers, and temperature control (refrigeration or freezing). For applications requiring neutral pH, the use of antioxidant preservatives or chelating agents to sequester metal ions may improve stability.

Analytical Characterization Methods

Comprehensive analysis of this compound extracts requires multiple analytical techniques to quantify target compounds, assess purity, and evaluate biological activity:

Total Phenolic Content (TPC):

- Method: Folin-Ciocalteu assay

- Standards: Gallic acid (0-500 mg/L)

- Expression: Gallic acid equivalents (GAE) per gram extract [7]

This compound Quantification:

- HPLC Conditions: C18 column, mobile phase: 0.1% TFA in water (A) and acetonitrile (B)

- Gradient: 10% B to 90% B over 30 minutes